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Introduction
Umbralisib tosylate (formerly TGR-1202) is a novel, orally bioavailable small molecule that

exhibits dual inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ) and casein

kinase 1 epsilon (CK1ε).[1] This unique mechanism of action distinguishes it from other PI3K

inhibitors and offers a promising therapeutic approach for hematological malignancies.[2][3]

PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is frequently

dysregulated in B-cell cancers, while CK1ε is implicated in the regulation of oncoproteins.[4]

This whitepaper provides an in-depth technical guide on the core pharmacology of umbralisib
tosylate, focusing on its dual inhibitory activity, the experimental methodologies used for its

characterization, and its effects on relevant signaling pathways.

Physicochemical Properties
Umbralisib tosylate is the tosylate salt of umbralisib.[5] It is a white to light brown powder that

is freely soluble in dimethyl sulfoxide (DMSO), soluble in methanol, and practically insoluble in

water.[6] The amorphous form of umbralisib monotosylate has been characterized and is noted

to have a higher intrinsic solubility compared to its crystalline forms.[7]
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Property Value Reference

Molecular Formula C38H32F3N5O6S [5]

Molecular Weight 743.8 g/mol [5]

Ionization Constant (pKa) 2.71 [6]

Quantitative Analysis of Inhibitory Activity
Umbralisib demonstrates potent and selective inhibition of PI3Kδ and also inhibits CK1ε at

clinically relevant concentrations.

In Vitro Inhibitory Activity
Target Assay Type IC50/EC50 Selectivity Reference

PI3Kδ Enzyme Assay IC50: 22.2 nM

>1000-fold vs.

PI3Kα, >30-50-

fold vs. PI3Kβ,

>15-50-fold vs.

PI3Kγ

[8]

Cell-based Assay EC50: 24.3 nM [8]

CK1ε Enzyme Assay EC50: 6.0 µM [9]

CD19+ B-cell

Proliferation

Human Whole

Blood
100-300 nM [8]

Clinical Efficacy (UNITY-NHL Phase 2b Trial)
The UNITY-NHL trial (NCT02793583) was a phase 2b study evaluating the efficacy and safety

of umbralisib monotherapy in patients with relapsed or refractory indolent non-Hodgkin

lymphoma (iNHL).[10]
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Lymphoma
Subtype

Overall Response
Rate (ORR)

Complete
Response (CR)

Reference

Marginal Zone

Lymphoma (MZL)
49% 16% [11]

Follicular Lymphoma

(FL)
43% 3% [11]

Signaling Pathways
The dual inhibition of PI3Kδ and CK1ε by umbralisib impacts multiple oncogenic signaling

pathways.

PI3Kδ Signaling Pathway in B-Cells
PI3Kδ is a crucial mediator of signals downstream of the B-cell receptor (BCR) and other

immune receptors. Its activation leads to the production of phosphatidylinositol (3,4,5)-

trisphosphate (PIP3), which in turn activates downstream effectors like AKT. This pathway is

critical for the proliferation, survival, and trafficking of both normal and malignant B-cells.[12]

[13][14]
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Caption: PI3Kδ Signaling Pathway Inhibition by Umbralisib.

CK1ε Signaling and its Role in Malignancy
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Casein Kinase 1 Epsilon (CK1ε) is a serine/threonine kinase involved in various cellular

processes, including Wnt signaling and the regulation of oncoprotein translation.[15] Inhibition

of CK1ε by umbralisib can lead to the downregulation of key oncogenes like c-MYC,

contributing to its anti-cancer activity.[1]
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Caption: CK1ε Signaling Pathway Inhibition by Umbralisib.

Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity

of umbralisib tosylate.

Biochemical Kinase Inhibition Assay (Luminescent)
This protocol is based on the principles of the ADP-Glo™ or Kinase-Glo™ assays, which

measure kinase activity by quantifying the amount of ADP produced or ATP remaining after a

kinase reaction.[3][16][17]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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